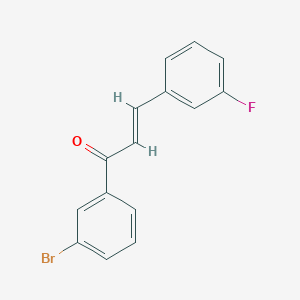

(E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Description

(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with 3-bromophenyl and 3-fluorophenyl substituents. Its molecular formula is C₁₅H₁₀BrFO, and its crystal structure (monoclinic, space group P2₁/c) reveals key bond parameters: the enone system (C7–C8–C9–C10) adopts an E-configuration, with a C8–C9 bond length of 1.319 Å, typical of conjugated double bonds. The crystal packing is stabilized by weak C–H⋯O interactions (D–H···A distance: 2.52 Å) . Mechanical properties calculated via molecular dynamics (GULP software) include a Young’s modulus of 5.386 GPa and a Poisson’s ratio of 0.31, indicating moderate elasticity .

Properties

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTXVHFXVPFANN-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The α,β-unsaturated carbonyl system can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzymes or other proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Chalcone derivatives with varied substituents exhibit distinct physicochemical behaviors:

Key Observations :

Mechanical and Electronic Properties

Molecular mechanics simulations reveal correlations between substituents and mechanical behavior:

The target compound exhibits intermediate mechanical rigidity, likely due to balanced electronegativity from Br and F substituents.

Antimicrobial Activity :

- The target compound lacks –OH groups, which are critical for activity in analogs like (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (MIC: 16 µg/mL vs. S. aureus) .

- Thiazole-substituted derivatives (e.g., compound 24 in ) show enhanced DNA gyrase inhibition (IC₅₀: 7.24 µM), suggesting heterocyclic substitutions improve bioactivity .

Anticancer Activity :

Supramolecular and Crystallographic Features

The target compound’s crystal packing is less cohesive than methoxy-rich analogs, likely due to fewer directional interactions .

Biological Activity

(E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, a member of the chalcone family, is recognized for its diverse biological activities. Chalcones are characterized by an α,β-unsaturated carbonyl system, which plays a critical role in their reactivity and biological properties. The presence of bromine and fluorine substituents in this compound enhances its chemical and biological characteristics, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it showed notable activity against both Gram-positive and Gram-negative bacteria. For instance, the compound was tested against Escherichia coli and demonstrated effective inhibition, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound exhibited cytotoxic effects, particularly against human breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be significantly low, indicating potent anti-proliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HepG-2 | 20 |

| PC-3 | 30 |

The mechanism through which this compound exerts its biological effects is believed to involve the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit key enzymes or proteins involved in critical cellular pathways, leading to apoptosis in cancer cells and disruption of microbial growth.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chalcone derivatives, including this compound. The findings highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Properties

In vitro studies conducted on MCF-7 and HepG-2 cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that the compound induced apoptosis through both intrinsic and extrinsic pathways.

Q & A

Q. What are the standard synthetic routes for (E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation between 3-bromoacetophenone and 3-fluorobenzaldehyde under basic conditions. Key parameters include:

- Catalyst selection : NaOH or KOH in ethanol/water mixtures are common, but microwave-assisted synthesis reduces reaction time and improves yield .

- Temperature control : Maintaining 60–80°C prevents side reactions like ketone dimerization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) resolves stereoisomers, confirmed by -NMR coupling constants (J = 15–16 Hz for E-isomer) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Essential methods include:

- X-ray crystallography : Resolves stereochemistry and confirms the E-configuration via C=C bond length (~1.34 Å) and torsion angles .

- NMR spectroscopy : -NMR identifies fluorine environments (δ ≈ -110 ppm for meta-F), while -NMR distinguishes enone protons (δ 7.8–8.2 ppm for α,β-unsaturated ketone) .

- FT-IR : Strong C=O stretch (~1680 cm) and C-Br vibration (~550 cm) validate functional groups .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in halogenated chalcones like this compound?

Non-merohedral twinning and disorder in bromine/fluorine substituents complicate diffraction analysis. Strategies include:

- High-resolution data collection : Using synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios for heavy atoms (Br, F) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H and F···H contacts) influencing packing motifs .

- DFT calculations : Compare experimental bond lengths/angles with theoretical models to validate stereoelectronic effects .

Q. What strategies address contradictory biological activity data for this compound in anticancer assays?

Discrepancies arise from assay-specific variables:

- Cell line variability : Test across panels (e.g., NCI-60) to identify selectivity patterns linked to Br/F substitution .

- ROS modulation : Fluorine’s electron-withdrawing effect may enhance pro-apoptotic ROS generation in certain cancers (e.g., leukemia), but antagonize effects in others .

- Dose-response validation : Use IC values normalized to positive controls (e.g., doxorubicin) to minimize false positives .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved nonlinear optical (NLO) properties?

Key SAR insights:

- Halogen positioning : Meta-Br and meta-F enhance hyperpolarizability (β) by stabilizing charge-transfer states via resonance .

- π-Conjugation extension : Introducing electron-donating groups (e.g., -OCH) on the fluorophenyl ring increases β by 20–30% in Z-scan measurements .

- Crystal engineering : Polar space groups (e.g., Pna2) optimize NLO efficiency by aligning dipolar moieties .

Methodological Guidance

Q. What computational methods predict the electrochemical properties of this compound for catalytic applications?

- DFT with solvent models : B3LYP/6-311++G(d,p) calculates redox potentials (E) in DMSO, validated against cyclic voltammetry .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (<3 eV) correlate with charge-transfer efficiency in photocatalytic systems .

Q. How can researchers mitigate synthetic challenges in scaling up this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.